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Lorlatinib Metabolic Profile & Drug Interactions

Lorlatinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and
uridine 5'-diphospho-glucuronosyltransferases (UGTs). The tables below summarize the key enzymes

involved and the clinical effects of lorlatinib on other drugs.

Table 1: Key Enzymes in Lorlatinib Metabolism [1] [2] [3]

Role in Lorlatinib

Enzyme . Notes
Metabolism
CYP3A4 Primary route of oxidative Major pathway. Coadministration with strong
metabolism (Phase I) CYP3A4 inducers/inhibitors is not recommended.
[1112]
UGT1A4 Primary route of N- A significant metabolic pathway. [2] [3]

glucuronidation (Phase II)

CYP2C8, CYP2C19, Minor contributions Their relative clinical impact is less clear. [2] [3]
CYP3A5, UGT1A3

Table 2: Lorlatinib as a perpetrator in Drug-Drug Interactions (at steady state) [3]
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Affected
Pathway

Probe
Substrate

Net Effect of
Lorlatinib

Clinical Recommendation

P-glycoprotein

(P-gp)

CYP2B6

CYP2C9

UGT

CYP3A

Fexofenadine

Bupropion

Tolbutamide

Acetaminophen

Midazolam

Moderate Inducer

Weak Inducer

Weak Inducer

Weak Inducer

Moderate Inducer
(net effect)

Avoid P-gp substrates with a narrow
therapeutic window.

No dose adjustments needed for
CYP2B6 substrates.

No dose adjustments needed for
CYP2C9 substrates.

No dose adjustments needed for UGT
substrates.

Dose adjustments may be needed for
CYPS3A substrates.

The following diagram synthesizes findings from multiple studies to illustrate the complete metabolic

disposition of lorlatinib and its net effect on other enzymes and transporters after continuous dosing [1] [2]

[3].
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FAQs & Troubleshooting for Researchers

Q1: Which metabolic enzymes should be the primary focus when designing in vitro experiments for

lorlatinib?

e A: Your experimental systems should prioritize CYP3A4 and UGT1A4, as these are the dominant
enzymes responsible for lorlatinib’'s metabolism [1] [2]. Including selective chemical inhibitors (e.g.,
ketoconazole for CYP3A4) in human liver microsomal assays is a standard methodology to confirm
the contribution of each pathway [1]. While contributions from CYP2C8, CYP2C19, and CYP3A5 are
noted, their impact appears to be minor.

Q2: Our lab is observing unexpected hepatotoxicity in a preclinical model. Could a drug interaction be

the cause?

¢ A: Yes. Clinical studies have shown that coadministration of lorlatinib with strong CYP3A inducers like
rifampicin can lead to rapid elevations in transaminases, indicating hepatotoxicity [1]. You should
audit all compounds in your model's regimen. Furthermore, note that lorlatinib itself can induce its
own metabolism (autoinduction) and that of other compounds via CYP3A and other enzymes, which
may alter exposure levels over time [2] [3].

Q3: The experimental data on lorlatinib's effect on a CYP enzyme seems conflicting, showing both

inhibition and induction. How should this be interpreted?

e A: This is a known complexity with lorlatinib. Initial, single-dose studies may show inhibition potential.
However, with continuous daily dosing, the induction effect dominates, leading to a net reduction in
the exposure of co-administered drugs that are substrates for enzymes like CYP3A, CYP2B6,
CYP2C9, and UGT [3]. The clinical data reflects the net effect at steady state.

Navigating the Knowledge Gap on Polymorphisms

The lack of direct data on metabolic enzyme polymorphisms presents a key research opportunity. To

investigate this potential source of variability, you could:

¢ Focus on Candidate Genes: Prioritize genes like CYP3A4, CYP3A5, and UGT1A4 for genotyping in
your preclinical models or in silico studies.

o Explore Pharmacokinetic Databases: Consult resources like the Pharmacogenomics
Knowledgebase (PharmGKB) to look for known functional variants in these genes and their
documented effects on other drug substrates.
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e Design Targeted Studies: Correlate genotype data with pharmacokinetic parameters (e.g., AUC,
C~max~, clearance) from your experiments to identify potential polymorphisms that impact lorlatinib
exposure.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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